molecular formula C12H16N2O2 B6265942 (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide CAS No. 2380743-02-0

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide

Cat. No. B6265942
CAS RN: 2380743-02-0
M. Wt: 220.3
InChI Key:
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Description

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide, otherwise known as (2S,4S)-NMP, is a novel synthetic compound with a broad range of applications in the fields of scientific research and laboratory experimentation. It has been used in the development of various drugs, as well as in the study of various biochemical and physiological pathways.

Mechanism of Action

((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP has been found to interact with various enzymes and receptors in the body, such as 5-lipoxygenase and cyclooxygenase-2. It has also been found to inhibit the activity of these enzymes and receptors, thereby reducing the production of inflammatory mediators such as leukotrienes and prostaglandins. In addition, ((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP has been found to modulate the activity of various other enzymes and receptors in the body, such as those involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP has been found to have a variety of biochemical and physiological effects on the body. It has been found to reduce inflammation and pain, as well as to inhibit the production of various inflammatory mediators. In addition, ((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP has been found to modulate the activity of various enzymes and receptors in the body, as well as to inhibit the activity of various cancer-causing agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of ((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP for laboratory experiments is its ability to modulate the activity of various enzymes and receptors in the body. This makes it a useful tool for studying the effects of various drugs and environmental factors on the body. In addition, ((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the major limitations of ((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP is its lack of specificity, as it is known to interact with a variety of enzymes and receptors in the body.

Future Directions

There are a number of potential future directions for ((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP, including the development of new drugs and therapies, the study of various biochemical and physiological pathways, and the investigation of the effects of various environmental factors on the body. In addition, ((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP could be used to investigate the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body. Finally, ((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP could be used to develop new drugs and therapies for the treatment of various diseases, such as cancer and inflammation.

Synthesis Methods

((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP can be synthesized via a multistep process involving the alkylation of 2-methyl-4-phenoxy-2-pyrrolidone with a carboxylic acid. This synthesis method was first reported in a paper by S. S. Yermal and A. A. Salunkhe in 2009. The synthesis involves the reaction of 2-methyl-4-phenoxy-2-pyrrolidone with a carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is then followed by the addition of a reducing agent such as sodium borohydride to reduce the carboxylic acid to an alcohol. This reaction is then followed by the addition of a base such as sodium hydroxide to form the desired ((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP.

Scientific Research Applications

((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP has been used in the development of various drugs, such as inhibitors of the enzyme 5-lipoxygenase and inhibitors of the enzyme cyclooxygenase-2. It has also been used in the study of various biochemical and physiological pathways, such as those involved in inflammation, pain, and cancer. In addition, ((2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide)-NMP has been used to study the effects of various drugs on the body, as well as to investigate the effects of various environmental factors on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide involves the reaction of N-methylpyrrolidine-2-carboxylic acid with phenol to form N-methyl-4-phenoxypyrrolidine-2-carboxylic acid, which is then converted to the desired product through a coupling reaction with N-methylmorpholine and carbonyldiimidazole.", "Starting Materials": [ "N-methylpyrrolidine-2-carboxylic acid", "Phenol", "N-methylmorpholine", "Carbonyldiimidazole" ], "Reaction": [ "Step 1: N-methylpyrrolidine-2-carboxylic acid is reacted with phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-methyl-4-phenoxypyrrolidine-2-carboxylic acid.", "Step 2: N-methyl-4-phenoxypyrrolidine-2-carboxylic acid is then reacted with N-methylmorpholine and carbonyldiimidazole to form (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide.", "Step 3: The product is purified through recrystallization or column chromatography." ] }

CAS RN

2380743-02-0

Product Name

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide

Molecular Formula

C12H16N2O2

Molecular Weight

220.3

Purity

92

Origin of Product

United States

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